An In-depth Technical Guide to (1H-indol-6-yl)methanol: Structure, Properties, and Applications
An In-depth Technical Guide to (1H-indol-6-yl)methanol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
(1H-indol-6-yl)methanol , a key heterocyclic building block, is gaining attention in the field of medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its emerging role as a precursor in the development of novel therapeutics, particularly in the realm of cancer research.
Chemical Structure and Properties
(1H-indol-6-yl)methanol, also known as 6-(hydroxymethyl)-1H-indole, possesses a bicyclic structure consisting of a fused benzene and pyrrole ring, with a hydroxymethyl group substituted at the 6-position of the indole ring.
Chemical Identifiers:
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CAS Number: 1075-26-9
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Molecular Formula: C₉H₉NO
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Molecular Weight: 147.17 g/mol
Table 1: Physicochemical Properties of (1H-indol-6-yl)methanol
| Property | Value | Source |
| Molecular Weight | 147.17 g/mol | Chemable[1] |
| Molecular Formula | C₉H₉NO | Chemable[1] |
| Boiling Point | N/A | Chemable[1] |
| Melting Point | N/A | Chemable[1] |
Table 2: Spectroscopic Data of (1H-indol-6-yl)methanol
| Spectrum Type | Data |
| ¹H NMR | Data not available in cited literature. |
| ¹³C NMR | Data not available in cited literature. |
| IR Spectrum | Data not available in cited literature. |
| Mass Spectrum | Data not available in cited literature. |
Synthesis of (1H-indol-6-yl)methanol
The synthesis of (1H-indol-6-yl)methanol can be achieved through the reduction of a suitable 6-substituted indole precursor, such as indole-6-carboxaldehyde or a derivative of indole-6-carboxylic acid. Common reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of Indole-6-carboxaldehyde
This protocol describes a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.
Materials:
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Indole-6-carboxaldehyde
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Methanol (or another suitable alcohol solvent)
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Sodium borohydride (NaBH₄)
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Deionized water
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Hydrochloric acid (1 M, for quenching)
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Ethyl acetate (for extraction)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Thin-layer chromatography (TLC) apparatus
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve indole-6-carboxaldehyde (1.0 equivalent) in methanol.
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Cooling: Cool the solution to 0 °C in an ice bath with stirring.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution.
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Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
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Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄.
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Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (1H-indol-6-yl)methanol.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Biological Activity and Applications in Drug Development
The indole nucleus is a cornerstone in the development of numerous pharmaceuticals due to its ability to interact with a wide range of biological targets. While (1H-indol-6-yl)methanol itself has not been extensively studied for its direct biological activity, it serves as a crucial starting material for the synthesis of more complex and potent molecules.
A significant application of (1H-indol-6-yl)methanol is in the development of anticancer agents. A recent study detailed the synthesis of a series of (1H-indol-6-yl)methyl benzoate analogs, which were evaluated as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS).[2] Targeting OXPHOS in cancer metabolism is a promising therapeutic strategy, offering an alternative to the more commonly targeted glycolysis pathway.[2]
In this research, (1H-indol-6-yl)methanol was used as the core scaffold, which was then esterified with various benzoic acid derivatives to create a library of compounds. These compounds were screened against several mammalian cancerous and non-cancerous cell lines. The results identified several potent hits with strong activity under OXPHOS-dependent conditions, highlighting the potential of the 6-indolyl ester framework in developing novel anticancer agents.[2] One standout compound demonstrated a high OXPHOS inhibition index and significant selectivity against a pancreatic cancer cell line.[2]
This research underscores the importance of (1H-indol-6-yl)methanol as a versatile and valuable building block in medicinal chemistry. Its readily modifiable hydroxymethyl group allows for the straightforward synthesis of diverse compound libraries, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in the drug discovery pipeline. Further investigation into derivatives of (1H-indol-6-yl)methanol is warranted to explore their full therapeutic potential against a range of diseases.
